Boiling Point Elevation: Thermal Processing Window Advantage of Diisopropyl Ester Over Diethyl Analog
The boiling point of diisopropyl 5-aminoisophthalate (400.4 ± 25.0°C at 760 mmHg) exceeds that of diethyl 5-aminoisophthalate (388.7 ± 22.0°C at 760 mmHg) by approximately 12°C [1]. This difference, while modest in absolute terms, reflects the increased molecular weight and reduced volatility conferred by the bulkier isopropyl ester groups. For high-temperature polycondensation reactions conducted in melt-phase or under reduced-pressure solvent removal conditions, the higher boiling point provides a broader operational thermal window before compound loss due to volatilization occurs .
| Evidence Dimension | Boiling point at standard atmospheric pressure |
|---|---|
| Target Compound Data | 400.4 ± 25.0 °C at 760 mmHg |
| Comparator Or Baseline | Diethyl 5-aminoisophthalate: 388.7 ± 22.0 °C at 760 mmHg |
| Quantified Difference | Δ ≈ +11.7 °C (nominal) |
| Conditions | Predicted values at 760 mmHg; ACD/Labs Percepta Platform calculation |
Why This Matters
Higher boiling point reduces volatile loss during high-temperature polymer curing or melt polycondensation, expanding the usable reaction temperature range for process development.
- [1] Chemsrc. Diisopropyl 5-aminoisophthalate (AKOS B007549): Boiling point 400.4±25.0°C at 760 mmHg. Chemsrc, 2021. View Source
